molecular formula C8H14ClNO2 B2354340 METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE CAS No. 2378506-91-1

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B2354340
CAS No.: 2378506-91-1
M. Wt: 191.66
InChI Key: GSBIXUGMWUCUBJ-UHFFFAOYSA-N
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Description

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a spirocyclic compound characterized by a seven-membered bicyclic structure where a nitrogen atom is positioned at the bridgehead (1-azaspiro[3.3]heptane core). The carboxylate ester group at position 6 and the methyl ester functionalization enhance its utility as a building block in pharmaceutical chemistry, particularly for introducing rigid, three-dimensional frameworks into drug candidates . Its molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol. The compound is commercially available for research purposes, with purity typically ≥95% .

Properties

IUPAC Name

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIXUGMWUCUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dioxane and catalysts like zinc powder .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of Methyl 1-Azaspiro[3.3]heptane-6-carboxylate Hydrochloride

The synthesis of this compound typically involves several steps, starting from readily available precursors. The general synthetic route includes:

  • Formation of the spirocyclic structure: This is achieved through cyclization reactions involving appropriate reagents and catalysts.
  • Functionalization: The introduction of carboxylate groups enhances the compound's solubility and bioactivity.
  • Hydrochloride salt formation: This step improves the stability and bioavailability of the compound for pharmaceutical applications.

Pharmacological Applications

This compound exhibits potential in various therapeutic areas:

Antidepressant Activity

Research indicates that compounds with spirocyclic structures can act as effective antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antineoplastic Properties

The unique structure of spiro compounds allows them to interact with biological targets involved in cancer progression. Studies have shown that derivatives of spiro[3.3]heptane can inhibit cell proliferation in various cancer cell lines.

Antiviral and Antibacterial Effects

This compound has demonstrated antiviral activity against several viruses, including respiratory syncytial virus (RSV). Additionally, its antibacterial properties make it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 1-azaspiro[3.3]heptane derivatives in different biological assays:

StudyFindings
Radchenko et al. (2014)Reported the synthesis of 6-amino derivatives showing selective activity against certain biological targets, indicating potential for drug development in peptidomimetics .
Fang et al. (2015)Identified new classes of indole spiro compounds with antiviral properties, supporting the exploration of spiro compounds in antiviral therapies .
Rice and Gorgan (2016)Discussed the hypotensive effects of bismethonium salt derivatives of spiro[3.3]heptane, suggesting cardiovascular applications .

Mechanism of Action

The mechanism of action of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic azabicyclic compounds are prized for their conformational rigidity and ability to mimic bioactive molecules. Below is a detailed comparison of methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Spiro Core Substituents/Functional Groups Key Features References
This compound C₈H₁₂ClNO₂ 1-azaspiro[3.3]heptane Methyl ester at position 6; hydrochloride salt Rigid bicyclic core; ester group enhances synthetic versatility.
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₁₄H₁₆ClNO₂ 5-azaspiro[2.4]heptane Benzyl ester at position 6 Smaller spiro ring (5-membered); benzyl group may increase lipophilicity.
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO₂ 9-azaspiro[4.5]decane Oxygen atom in spiro core Mixed oxygen-nitrogen spiro system; potential for altered hydrogen-bonding interactions.
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride C₇H₁₀ClNO₂ 2-azaspiro[3.3]heptane Carboxylic acid at position 6 Free carboxylic acid group enables direct conjugation; lacks methyl ester.
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane C₁₀H₁₅NO 2-azaspiro[3.3]heptane Methylallyl ether at position 6 Increased lipophilicity and steric bulk; may enhance membrane permeability.
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 5-azaspiro[2.4]heptane Methyl ester at position 6; S-configuration Smaller spiro core (2.4 system); stereochemistry influences target binding.

Key Differences and Implications

Spiro Core Variations: The 1-azaspiro[3.3]heptane core in the target compound provides a balanced rigidity and ring strain compared to smaller spiro systems (e.g., 5-azaspiro[2.4]heptane), which may limit synthetic flexibility .

Functional Group Diversity :

  • The methyl ester in the target compound allows for straightforward derivatization (e.g., hydrolysis to carboxylic acid or transesterification), unlike the free carboxylic acid in 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, which requires protection strategies .
  • Substituents like the methylallyl ether in 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane enhance lipophilicity but may introduce metabolic instability compared to the more stable methyl ester .

The S-configuration in methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride highlights the role of stereochemistry in biological activity, a factor less explored in the racemic target compound .

Biological Activity

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 1408074-81-6

The spirocyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that compounds within the azaspiro family, including this compound, may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes that are crucial for various metabolic pathways. For instance, studies have shown that related compounds can act as inhibitors of polyketide synthases, which are vital in the biosynthesis of secondary metabolites in bacteria .
  • Antimicrobial Properties : Preliminary studies suggest that methyl 1-azaspiro[3.3]heptane derivatives may possess antimicrobial activity against certain strains of bacteria and fungi, potentially useful in treating infections .
  • Cytotoxic Effects : Some studies have indicated that azaspiro compounds can induce cytotoxicity in cancer cell lines, suggesting a role in cancer therapy .

Case Studies and Experimental Data

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Study 1 Investigated the inhibitory effects on polyketide synthases; showed a significant reduction in enzyme activity (IC50 values < 1 μM) .
Study 2 Assessed antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL .
Study 3 Evaluated cytotoxic effects on HeLa cells; reported an IC50 value of approximately 20 µM, indicating potential for further development in cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites.
  • Toxicity : Safety assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.

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